molecular formula C9H8ClN B2646529 2-(3-Chlorophenyl)propanenitrile CAS No. 14271-35-3

2-(3-Chlorophenyl)propanenitrile

Cat. No.: B2646529
CAS No.: 14271-35-3
M. Wt: 165.62
InChI Key: NEWHNNIYSLMQJW-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8ClN It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propanenitrile backbone, with a chlorophenyl group substituted at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Chlorophenyl)propanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

2-(3-Chlorophenyl)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium cyanide, potassium cyanide, hydrogen cyanide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Chlorophenyl)propanenitrile has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its biological activity and ability to interact with specific molecular targets.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

    Chemical Research: The compound is studied for its reactivity and potential to form new chemical entities with desirable properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)propanenitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved vary depending on the specific compound and its intended use.

Comparison with Similar Compounds

2-(3-Chlorophenyl)propanenitrile can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)propanenitrile: Similar structure but with the chlorine atom at the fourth position.

    2-(3-Bromophenyl)propanenitrile: Similar structure but with a bromine atom instead of chlorine.

    2-(3-Methylphenyl)propanenitrile: Similar structure but with a methyl group instead of chlorine.

Properties

IUPAC Name

2-(3-chlorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWHNNIYSLMQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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